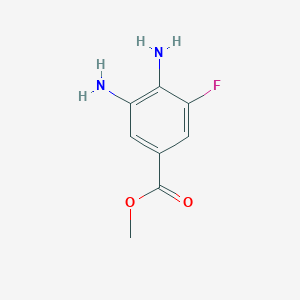

Methyl 3,4-diamino-5-fluorobenzoate

Description

Methyl 3,4-diamino-5-fluorobenzoate is a fluorinated aromatic ester featuring amino groups at the 3- and 4-positions and a fluorine substituent at the 5-position of the benzoate backbone. For instance, 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives are synthesized via reduction of nitro precursors using SnCl₂·2H₂O under reflux (75°C, 5–7 hours), followed by alkaline workup and ethyl acetate extraction . The instability of such diamine intermediates necessitates immediate use in subsequent steps, which may extend to esterification reactions to form benzoate derivatives like the target compound.

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

methyl 3,4-diamino-5-fluorobenzoate |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3 |

InChI Key |

NXBOQHWWLAMOND-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-diamino-5-fluorobenzoate typically involves the introduction of amino and fluorine groups onto a benzoate precursor. One common method is the nitration of methyl 3,4-diaminobenzoate followed by reduction and fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diamino-5-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3,4-diamino-5-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3,4-diamino-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Impact

- 4-(Substituted)-5-Fluorobenzene-1,2-Diamine (): This diamine intermediate shares the 5-fluoro substituent but differs in amino group placement (1,2-positions vs. 3,4-positions in the target). The 1,2-diamine configuration is prone to oxidation and instability, requiring rapid conversion to stable derivatives.

- Methyl Esters of Diterpenoid Resins (Evidences 2, 4): Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters are methyl esters of diterpenoid acids with complex bicyclic or tricyclic structures . While these share the ester functional group, their bulky hydrocarbon skeletons contrast sharply with the planar aromatic system of the target compound. This structural divergence results in distinct physicochemical properties: Solubility: The target’s aromatic backbone likely confers higher polarity compared to diterpenoid esters, enhancing water solubility. Stability: Electron-withdrawing fluorine and electron-donating amino groups in the target compound may increase resistance to enzymatic degradation compared to diterpenoid esters, which are susceptible to hydrolysis in biological systems.

Comparative Data Table

| Compound Name | Key Functional Groups | Synthesis Method | Stability Concerns | Potential Applications |

|---|---|---|---|---|

| Methyl 3,4-diamino-5-fluorobenzoate | 3,4-diamino, 5-fluoro, methyl ester | Likely diamine reduction + esterification | Oxidative degradation of amines | Pharmaceuticals, fluorophores |

| 4-(Substituted)-5-fluorobenzene-1,2-diamine | 1,2-diamine, 5-fluoro | SnCl₂ reduction of nitro precursors | High instability | Intermediate for heterocycles |

| Sandaracopimaric acid methyl ester | Diterpenoid, methyl ester | Esterification of resin acids | Hydrolysis in acidic conditions | Natural product studies |

| Metsulfuron methyl ester | Triazine, sulfonylurea, methyl ester | Condensation + esterification | Soil persistence | Herbicides |

Research Implications and Gaps

While the evidence provides foundational data on synthesis and structural analogs, critical gaps remain:

- Physicochemical Properties: Experimental data on solubility, melting point, and spectral characterization (e.g., NMR, MS) are needed for rigorous comparison.

Biological Activity

Methyl 3,4-diamino-5-fluorobenzoate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzoate moiety with two amino groups at the 3 and 4 positions and a fluorine atom at the 5 position. This unique arrangement of functional groups enhances its biological activity compared to structurally similar compounds.

Molecular Formula

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 184.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino groups facilitate hydrogen bonding with proteins and enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence cellular pathways critical for proliferation and survival.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to selectively inhibit tumor cells expressing folate receptors, which is crucial for targeting cancer cells while sparing normal tissues. This selectivity is linked to its inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase), an enzyme pivotal in nucleotide synthesis necessary for cell division.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activities, suggesting that this compound may possess such properties as well. The structural features that enhance its interaction with biological molecules also contribute to potential antimicrobial effects against various pathogens.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is essential.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-amino-5-fluorobenzoate | CHFNO | Lacks second amino group; lower biological activity. |

| Methyl 2,4-diamino-5-fluorobenzoate | CHFNO | Different substitution pattern; potential for varied activity. |

| Methyl 3,5-diamino-2-fluorobenzoate | CHFNO | Similar fluorinated structure; different position of amino groups. |

The distinct arrangement of functional groups in this compound enhances its selectivity and efficacy in therapeutic contexts compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

- Antitumor Efficacy : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting folate receptor-mediated pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

- Antimicrobial Activity : In vitro tests revealed that this compound exhibited antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Safety Profile : Toxicity studies conducted on mammalian cell lines showed no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.